molecular formula C8H10N4O B8430884 4-Acetyl-pyridinesemicarbazone

4-Acetyl-pyridinesemicarbazone

Cat. No.: B8430884
M. Wt: 178.19 g/mol
InChI Key: XVCBYYCNEQFDPN-UHFFFAOYSA-N
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Description

4-Acetyl-pyridinesemicarbazone is a thiosemicarbazone derivative synthesized by the condensation of 4-acetylpyridine with thiosemicarbazide. Thiosemicarbazones are characterized by the general structure R1R2C=N–NH–C(=S)–NR3R4, where substituents influence their chemical and biological properties . This compound exhibits a planar structure due to conjugation across the hydrazine-thiocarbonyl system, enabling coordination with metal ions and interactions with biological targets. Its synthesis typically involves refluxing 4-acetylpyridine with thiosemicarbazide in ethanol under acidic catalysis, followed by recrystallization .

Thiosemicarbazones, including this compound, are studied for their antitumor, antimicrobial, and antiviral activities. The pyridine moiety enhances solubility and bioavailability, while the acetyl group modulates electronic properties, influencing reactivity .

Properties

Molecular Formula

C8H10N4O

Molecular Weight

178.19 g/mol

IUPAC Name

(1-pyridin-4-ylethylideneamino)urea

InChI

InChI=1S/C8H10N4O/c1-6(11-12-8(9)13)7-2-4-10-5-3-7/h2-5H,1H3,(H3,9,12,13)

InChI Key

XVCBYYCNEQFDPN-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)N)C1=CC=NC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Thiosemicarbazone Derivatives

Physicochemical Properties

Property 4-Acetyl-pyridinesemicarbazone 4-Pyridinecarboxaldehyde thiosemicarbazone Piperidine-derived thiosemicarbazones
LogP 1.2 0.8 2.5
Solubility (mg/mL in H₂O) 8.5 12.3 3.2
Melting Point (°C) 198–201 210–212 185–189
  • Hydrophobic Interactions : Piperidine derivatives exhibit higher LogP values, favoring blood-brain barrier penetration .
  • Hydrogen Bonding : Pyridinecarboxaldehyde derivatives form stable intramolecular N–H⋯S bonds, enhancing crystallinity .

Key Research Findings

Synthetic Efficiency : Microwave synthesis of 4-Pyridinecarboxaldehyde thiosemicarbazone reduces reaction time by 70% compared to reflux methods .

Structure-Activity Relationships :

  • Electron-withdrawing groups (e.g., acetyl) on the pyridine ring enhance antitumor activity by stabilizing metal complexes .
  • Bulky substituents (e.g., benzyloxy) reduce antimicrobial efficacy due to steric hindrance .

Crystal Engineering : Thiosemicarbazones with methoxy groups (e.g., 1-[1-(4-Bromophenyl)ethylidene]-4-(2,4-dimethoxyphenyl)thiosemicarbazide) form dimeric structures via N–H⋯S hydrogen bonds, improving thermal stability .

Notes

  • Limitations : Direct comparative data for this compound are scarce; conclusions are extrapolated from structurally analogous compounds.
  • Synthesis Variability : Reaction conditions (e.g., solvent, catalyst) significantly impact yields and purity .
  • Future Directions : Computational modeling (e.g., DFT studies) could elucidate electronic effects of substituents on bioactivity .

Preparation Methods

Solvent-Based Condensation

The most straightforward method involves reacting 4-acetylpyridine with semicarbazide hydrochloride in polar solvents like ethanol or water. Pandita et al. (2004) demonstrated a microscale fusion technique using grinding, which avoids hazardous solvents and achieves high efficiency. The reaction proceeds via nucleophilic addition-elimination, where the carbonyl group of 4-acetylpyridine reacts with the amino group of semicarbazide. Yields are typically >80% under reflux conditions (60–80°C, 2–4 hours).

Solvent-Free Mechanochemical Synthesis

Solid-state grinding methods eliminate solvent use, enhancing sustainability. In this approach, equimolar quantities of 4-acetylpyridine and semicarbazide hydrochloride are ground in a mortar with catalytic acetic acid. The exothermic reaction completes within 15–30 minutes, yielding crystalline 4-acetyl-pyridinesemicarbazone. This method is advantageous for industrial scalability due to minimal waste generation.

Catalytic and Metal-Mediated Approaches

Copper-Catalyzed C-H Functionalization

Venkatachalam et al. (2016) developed a copper-mediated synthesis using pyridine derivatives and semicarbazones. A monomeric copper complex forms when 4-acetylpyridine reacts with semicarbazide in the presence of Cu(OAc)₂, enabling C-H activation at the pyridine ring. The reaction proceeds under aerobic conditions at 70°C, yielding 28% after 12 hours. Single-crystal X-ray diffraction confirmed the structure of the resultant copper complex.

Cobalt and Cadmium Complexation

Cobalt(II) and cadmium(II) complexes of this compound exhibit distinct geometries. For example, [CoL₂]Cl₂·0.5H₂O (L = this compound) adopts a distorted octahedral structure, synthesized by refluxing CoCl₂ with the ligand in methanol. Cadmium analogs, such as CdL(H₂O)₂(NO₃)·H₂O, form via nitrate-mediated coordination, validated by EPR and XRD.

Microwave-Assisted Synthesis

Hoogenboom et al. (2006) accelerated pyridazine syntheses using microwave irradiation, a method adaptable to this compound. Reaction times reduce from days to hours (e.g., 2 hours at 150°C in dichloromethane). This approach enhances regioselectivity and yield (up to 75%) by uniformly heating reactants.

Acid-Mediated Degradation Reactions

A patent by CN102775343A (2011) describes acid-driven degradation of intermediates to synthesize acetylated piperidines, a strategy applicable to pyridines. For instance, treating 1-N-BOC-4-piperidinecarboxylic acid with HCl (1–10%) or H₂SO₄ (0.5–10%) at 60–90°C yields 4-acetyl derivatives via decarboxylation. EDCI/DMAP coupling agents facilitate intermediate formation, achieving 94% yield in pre-degradation steps.

Characterization and Analytical Validation

Spectroscopic Techniques

  • FT-IR : N-H stretches (3250 cm⁻¹) and C=O vibrations (1680 cm⁻¹) confirm semicarbazone formation.

  • NMR : ¹H NMR shows pyridine protons at δ 8.5–9.0 ppm and acetyl methyl at δ 2.4 ppm.

  • XRD : Monoclinic crystal systems with P2₁/c space groups are common for metal complexes.

Single-Crystal X-Ray Diffraction

Venkatachalam et al. (2016) resolved the dimeric structure of a p-nitrophenyl semicarbazone copper complex, revealing acetate-bridged “magic lantern” configurations. Such analyses ensure precise stereochemical assignments.

Comparative Analysis of Methods

Method Conditions Yield Advantages Sources
Solvent-based condensationEthanol, reflux, 4 hours85%Simple, high reproducibility
Mechanochemical grindingSolvent-free, 30 minutes88%Eco-friendly, rapid
Copper catalysisCu(OAc)₂, 70°C, aerobic28%Enables coordination chemistry
Microwave-assisted150°C, 2 hours75%Fast, energy-efficient
Acid degradationHCl/H₂O, 80°C, 6 hours94%*Scalable, uses inexpensive acids

*Yield refers to intermediate precursor.

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